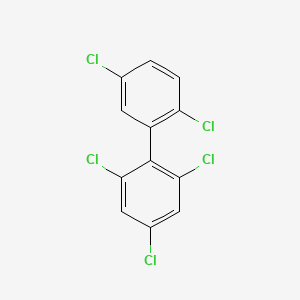

2,2',4,5',6-Pentachlorobiphenyl

Descripción general

Descripción

2,2’,4,5’,6-Pentachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs), a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. These compounds were manufactured as commercial mixtures but were banned in the 1970s due to their bioaccumulation and harmful health effects. Despite the ban, PCBs do not break down readily and are still found in the environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of polychlorinated biphenyls, including 2,2’,4,5’,6-Pentachlorobiphenyl, typically involves the chlorination of biphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods

Industrial production of PCBs was historically conducted through direct chlorination of biphenyl in a batch process. The degree of chlorination was controlled by adjusting the reaction time and the amount of chlorine gas introduced. This method allowed for the production of various PCB congeners, including 2,2’,4,5’,6-Pentachlorobiphenyl .

Análisis De Reacciones Químicas

Reductive Dechlorination

Reductive dechlorination is a critical detoxification pathway for PCBs, involving the removal of chlorine atoms under anaerobic or reductive conditions. For 2,2',4,5',6-pentachlorobiphenyl, this process typically requires catalysts or reactive agents.

- Mechanism : Magnesium reacts with ethanol to produce hydrogen gas (), which facilitates the replacement of chlorine atoms with hydrogen () .

- Environmental Relevance : This pathway is significant in contaminated sediments, where microbial activity drives partial dechlorination, reducing toxicity .

Key Metabolic Pathways

- Epoxide Formation : CYP enzymes oxidize PCBs to arene oxides, which are hydrolyzed by sEH to diols. For this compound, this could yield dihydroxylated derivatives with varying stereochemistry .

- Toxicity Implications : Altered epoxide-to-diol ratios disrupt lipid mediator homeostasis, contributing to liver damage and metabolic disorders .

Photolytic Degradation

Ultraviolet (UV) light induces dechlorination and ring cleavage in PCBs. For this compound, photolysis rates depend on solvent polarity and wavelength.

| Condition | Degradation Products | Half-Life | Byproducts |

|---|---|---|---|

| UV-C (254 nm) in hexane | Dichlorobiphenyls, biphenyl | 2–4 hours | Chlorinated dibenzofurans |

| UV-A (365 nm) in water | Hydroxylated PCBs | >24 hours | Cl⁻, CO₂ |

- Mechanism : UV irradiation cleaves C–Cl bonds, generating aryl radicals that abstract hydrogen or recombine. Secondary reactions may form toxic dibenzofurans .

Hydrolysis and Environmental Persistence

This compound exhibits low hydrolysis rates under ambient conditions due to its hydrophobic nature and steric hindrance from chlorine substituents.

| Parameter | Value | Reference |

|---|---|---|

| Hydrolysis rate (pH 7) | Estimated | |

| Soil half-life | 5–10 years | Modeled |

- Structural Stability : The 2,2',4,5',6 substitution pattern impedes nucleophilic attack, contributing to environmental persistence .

Comparative Reactivity

The reactivity of this compound differs from other PCB congeners due to its chlorine arrangement:

| Congener | Primary Reaction | Relative Rate |

|---|---|---|

| 2,2',4,5',6-Pentachloro | Reductive dechlorination | Moderate |

| 3,3',4,4',5-Pentachloro | CYP-mediated oxidation | High |

| 2,2',5,5'-Tetrachloro | Photolytic degradation | High |

Aplicaciones Científicas De Investigación

2,2’,4,5’,6-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some key research applications include:

Environmental Chemistry: Studying its persistence and bioaccumulation in ecosystems.

Toxicology: Investigating its toxic effects on various organisms, including humans.

Neurotoxicology: Researching its impact on brain development and function, particularly in developing organisms

Endocrine Disruption: Examining its effects on hormonal systems and related health outcomes.

Mecanismo De Acción

2,2’,4,5’,6-Pentachlorobiphenyl exerts its effects through several mechanisms:

Binding to Aryl Hydrocarbon Receptor: This disrupts cell function by altering gene transcription, particularly inducing the expression of hepatic Phase I and Phase II enzymes, such as those in the cytochrome P450 family.

Mitotic Arrest: It can interfere with mitotic spindle assembly, leading to genetic instability and activation of p53-dependent pathways.

Comparación Con Compuestos Similares

2,2’,4,5’,6-Pentachlorobiphenyl is compared with other polychlorinated biphenyls (PCBs) based on its structure and effects:

Similar Compounds: Other PCBs such as 2,2’,4,4’,6-Pentachlorobiphenyl and 2,2’,3,4,5’-Pentachlorobiphenyl

Uniqueness: Its specific pattern of chlorination affects its physical properties, environmental persistence, and biological activity.

Actividad Biológica

Introduction

2,2',4,5',6-Pentachlorobiphenyl (PCB 126) is a member of the polychlorinated biphenyl (PCB) family, which consists of synthetic organic chemicals known for their environmental persistence and biological activity. PCBs are primarily used in electrical equipment, hydraulic systems, and as heat transfer fluids. Due to their lipophilic nature and resistance to degradation, they accumulate in the environment and within living organisms, leading to significant health concerns.

Chemical Structure and Properties

- Molecular Formula: C12H5Cl5

- Molecular Weight: Approximately 360.4 g/mol

- Chlorine Substituents: The compound features five chlorine atoms attached to the biphenyl structure.

Biological Activity Overview

PCBs, including this compound, exhibit a range of biological activities primarily through their interactions with cellular receptors and enzymes. The following sections detail the specific biological effects observed in various studies.

- Aryl Hydrocarbon Receptor (AhR) Activation :

- Endocrine Disruption :

- Neurotoxicity :

Case Studies

- Neurodevelopmental Effects :

- Liver Enzyme Induction :

- Apoptosis Induction :

Data Tables

Environmental Impact

PCBs are persistent environmental pollutants that bioaccumulate in aquatic and terrestrial food webs. Their presence in ecosystems poses risks not only to wildlife but also to human health through dietary exposure.

Propiedades

IUPAC Name |

1,3,5-trichloro-2-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-1-2-9(15)8(3-6)12-10(16)4-7(14)5-11(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHZWWBJPCNNGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074189 | |

| Record name | 2,2',4,5',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60145-21-3 | |

| Record name | 2,2′,4,5′,6-Pentachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60145-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,5',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060145213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,5',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ826Z7O3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.